Cas no 512-65-2 (α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-)

α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)- structure
512-65-2 structure
Product Name:α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-
CAS-nummer:512-65-2
MF:C24H42O21
MW:666.577690601349
CID:1574483
PubChem ID:25079986
Update Time:2024-03-01

α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)- Chemische en fysische eigenschappen

Naam en identificatie

    • (2S,3R,4S,5R,6S)-6-{[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}methyl)tetrahydro-2H-pyran-2-yl]oxy}tetrahydrofuran-2-yl]methoxy}
    • (2S,3R,4S,5R,6S)-6-{[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-{[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-({[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]oxy}methyl)tet
    • α-D-Glucopyranoside, O-α-D-galactopyranosyl-(1→1)-O-β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-
    • Q27103221
    • Hexopyranosyl-(1->1)hex-2-ulofuranosyl hexopyranosyl-(1->6)hexopyranoside
    • 1(F)-alpha-D-galactosylraffinose
    • 512-65-2
    • CHEBI:27603
    • alpha-D-Gal-(1->6)-alpha-D-Glc-(1->2)-beta-D-Fru-(1↔1)-alpha-D-Gal
    • 1F-alpha-D-Galactosylraffinose
    • C08242
    • DTXSID40965467
    • Lychnose
    • (2S,3R,4S,5R,6R)-2-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-2-[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
    • alpha-D-galactopyranosyl-(1->1)-beta-D-fructofuranosyl alpha-D-galactopyranosyl-(1->6)-alpha-D-glucopyranoside
    • Inchi: 1S/C24H42O21/c25-1-6-10(28)14(32)17(35)21(41-6)39-4-9-12(30)16(34)19(37)23(43-9)45-24(20(38)13(31)8(3-27)44-24)5-40-22-18(36)15(33)11(29)7(2-26)42-22/h6-23,25-38H,1-5H2
    • InChI-sleutel: BNOGJEJAYILSFT-UHFFFAOYSA-N
    • LACHT: C(O)C1OC(OCC2OC(OC3(OC(CO)C(O)C3O)COC3OC(CO)C(O)C(O)C3O)C(O)C(O)C2O)C(O)C(O)C1O

Berekende eigenschappen

  • Exacte massa: 666.22185834g/mol
  • Monoisotopische massa: 666.22185834g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 14
  • Aantal waterstofbondacceptatoren: 21
  • Zware atoomtelling: 45
  • Aantal draaibare bindingen: 11
  • Complexiteit: 933
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 19
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -8
  • Topologisch pooloppervlak: 348Ų
Aanbevolen leveranciers
Wuhan Comings Biotechnology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk